2-Ethyl-2'-iodobenzophenone
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Overview
Description
2-Ethyl-2’-iodobenzophenone is an organic compound with the molecular formula C15H13IO It is a derivative of benzophenone, where one phenyl ring is substituted with an ethyl group and the other with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2’-iodobenzophenone can be synthesized through several methods. One common approach involves the iodination of 2-ethylbenzophenone. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the benzophenone structure.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-ethylphenylboronic acid is coupled with 2-iodobenzoyl chloride in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of 2-Ethyl-2’-iodobenzophenone may involve large-scale iodination or coupling reactions, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The carbonyl group in the benzophenone structure can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products include substituted benzophenones with various functional groups.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-Ethyl-2’-iodobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2’-iodobenzophenone depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the ethyl and iodine substitutions.
2-Ethylbenzophenone: Similar structure but without the iodine atom.
2-Iodobenzophenone: Similar structure but without the ethyl group.
Uniqueness
2-Ethyl-2’-iodobenzophenone is unique due to the presence of both an ethyl group and an iodine atom, which confer distinct chemical properties and reactivity. This combination allows for specific applications in synthesis and research that are not possible with the parent or singly substituted compounds .
Properties
IUPAC Name |
(2-ethylphenyl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYCJTILUZCUQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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